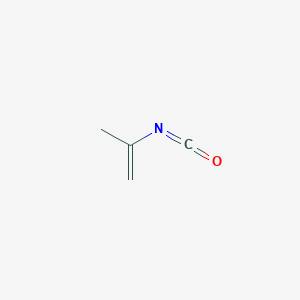

2-Isocyanatoprop-1-ene

Description

BenchChem offers high-quality 2-Isocyanatoprop-1-ene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Isocyanatoprop-1-ene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-isocyanatoprop-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO/c1-4(2)5-3-6/h1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKQJZQQPMIFNHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80514094 | |

| Record name | 2-Isocyanatoprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4747-87-9 | |

| Record name | 2-Isocyanatoprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Executive Summary: The Dual-Functional Reagent

Technical Master File: Isopropenyl Isocyanate (CAS 4747-87-9) [1]

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Safety Engineers Subject: Advanced handling, synthesis, and reactivity profiling of Isopropenyl Isocyanate.

Isopropenyl isocyanate (IPIC), CAS 4747-87-9, represents a unique class of "heterofunctional monomers" containing both an electron-deficient olefin (vinyl group) and a highly reactive isocyanate moiety. Unlike its saturated analog, isopropyl isocyanate, IPIC offers a divergent reactivity profile that allows for the synthesis of functionalized polymers and complex heterocyclic scaffolds.

This guide serves as an expanded technical resource, transcending the standard Safety Data Sheet (SDS) to provide actionable protocols for synthesis, stabilization, and application in drug development.

Part 1: Physicochemical Characterization

IPIC is a volatile, lachrymatory liquid. Its structure allows it to act as a "chameleon" reagent—behaving as a monomer in radical polymerizations or as an electrophile in nucleophilic additions.

Chemical Identity & Constants

| Property | Value / Description | Notes |

| CAS Number | 4747-87-9 | Distinct from Isopropyl Isocyanate (CAS 1795-48-8) |

| IUPAC Name | 2-Isocyanatopropene | |

| Molecular Formula | C₄H₅NO | |

| Molecular Weight | 83.09 g/mol | |

| Physical State | Colorless Liquid | Pungent, lachrymatory odor |

| Boiling Point | ~60–65 °C (Estimated) | High volatility; often co-distilled with solvents |

| Density | ~0.9 g/cm³ (Estimated) | Based on structural analogs |

| Solubility | Reacts with water | Soluble in aprotic solvents (DCM, Toluene, THF) |

Structural Reactivity Logic

The molecule possesses two orthogonal reactive centers. Understanding the electronic environment of these centers is crucial for experimental design.

Figure 1: Orthogonal reactivity sites of Isopropenyl Isocyanate.

Part 2: Safety Architecture (SDS Core)

Due to the high reactivity of the isocyanate group and the polymerization potential of the alkene, IPIC requires a "Defense-in-Depth" safety strategy.

Hazard Classification (GHS)

-

Acute Toxicity: Toxic by inhalation and ingestion.

-

Skin/Eye Corrosion: Causes severe skin burns and eye damage.

-

Sensitization: Respiratory sensitizer (may cause asthma-like symptoms).

-

Specific Hazard: Lachrymator (induces severe tearing).

-

Reactivity Hazard: Potential for uncontrolled polymerization if unstabilized.

Exposure Response Protocol

The following decision tree outlines the immediate response logic for exposure incidents.

Figure 2: Emergency response logic for isocyanate exposure.

Part 3: Handling, Stabilization & Storage

Researchers often fail to account for the autopolymerization risk of IPIC. Unlike saturated isocyanates, IPIC can solidify into an insoluble mass if stored improperly.

Stabilization Protocol

To prevent radical polymerization of the vinyl group during storage, a radical inhibitor must be added.

-

Standard Inhibitor: 2,6-Di-tert-butyl-4-methylphenol (BHT) at 100–200 ppm.

-

Alternative: Phenothiazine (for higher temperature applications).

Moisture Exclusion (The "Dry Chain")

Isocyanates react with ambient moisture to form carbamic acids, which decarboxylate to amines. These amines then react with remaining isocyanate to form ureas (white precipitate).

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C.

-

Handling: Use Schlenk lines or a glovebox. All glassware must be flame-dried.

Part 4: Synthetic Utility & Protocols

IPIC is primarily synthesized via the Curtius Rearrangement of methacryloyl azide. This route avoids the use of phosgene but requires careful thermal management to prevent explosion of the azide intermediate.

Synthesis via Curtius Rearrangement

Reaction Scheme: Methacryloyl Chloride + NaN3 → [Methacryloyl Azide] → (Heat) → Isopropenyl Isocyanate + N2

Detailed Protocol:

-

Azide Formation: Dissolve methacryloyl chloride (1.0 eq) in DCM at 0°C. Add activated Sodium Azide (1.2 eq) dissolved in water dropwise. Stir vigorously for 2 hours.

-

Extraction: Separate the organic layer containing the acyl azide. Critical Safety Note: Do not concentrate the azide solution to dryness; acyl azides are explosive.

-

Rearrangement: Add the acyl azide solution dropwise to refluxing toluene (or benzene) containing a radical inhibitor (BHT). The heat triggers the release of nitrogen gas (N₂) and rearrangement to the isocyanate.

-

Isolation: Distill the product directly from the reaction mixture under reduced pressure.

Divergent Reaction Pathways

IPIC allows for "Click-and-Polymerize" strategies. You can either polymerize the vinyl group first (leaving the NCO pendant) or react the NCO group first (leaving the vinyl pendant).

Figure 3: Divergent synthetic workflows for IPIC.

Application Note: Pathway B is extensively used to create "reactive scaffolds" for peptide attachment. The pendant isocyanate groups on the polymer backbone can react with lysine residues on proteins under mild conditions.

References

-

Synthesis via Curtius Rearrangement: Slagel, R. C., & Bloomquist, A. E. (1972). Aminimides.[2][3][4][5][6] III. A convenient synthesis of isopropenyl isocyanate.[6] Canadian Journal of Chemistry, 50(16), 2625-2628.

-

Polymerization & Reactivity: Mormann, W., & Grimm, A. (1997). Synthesis and characterization of N-phenylmaleimide-methylvinylisocyanate copolymers. Macromolecular Chemistry and Physics.

-

Isocyanate Safety & Handling: Safe Work Australia. (2020). Guide to Handling Isocyanates.

-

General Isocyanate Chemistry: Ozaki, S. (1972). Recent advances in isocyanate chemistry. Chemical Reviews, 72(5), 457-496.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. iloencyclopaedia.org [iloencyclopaedia.org]

- 3. 2-Isocyanatopropane(1795-48-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 5. Polymethylene polyphenyl isocyanate | C8H7NO2 | CID 16212386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Guide: Isopropenyl Isocyanate (IPI) vs. Dimethyl Benzyl Isocyanate (TMI)

This guide provides an in-depth technical comparison between Isopropenyl Isocyanate (IPI) and Dimethyl meta-Isopropenyl Benzyl Isocyanate (TMI) .[1][2]

While both monomers theoretically offer dual functionality (vinyl unsaturation for polymerization and isocyanate for crosslinking), they are chemically distinct.[1][2] TMI is the industry standard for advanced materials due to its unique steric architecture, whereas IPI represents a highly reactive, volatile, and less stable precursor primarily of academic or niche synthetic interest.[2]

Executive Summary

For researchers in drug development and polymer science, the choice between IPI and TMI is dictated by hydrolytic stability and reaction selectivity .

-

TMI (CAS 2094-99-7): A "living" dual-functional monomer.[1][2] Its isocyanate group is attached to a tertiary carbon, providing significant steric hindrance.[1][2] This allows the NCO group to survive aqueous emulsion polymerization conditions, enabling the creation of waterborne, self-crosslinking latexes.

-

IPI (CAS 1641-38-9): A small, highly volatile molecule where the isocyanate is electronically conjugated with the vinyl group.[2] It exhibits poor hydrolytic stability and high vapor toxicity, making it unsuitable for most coating or aqueous applications but potentially useful for specific small-molecule derivatizations where steric bulk is a hindrance.[1][2]

Molecular Architecture & Reactivity

The fundamental difference lies in the local environment of the isocyanate (-NCO) group.

Structural Comparison

-

IPI: The -NCO group is attached directly to the propene backbone.[1] The proximity of the electron-withdrawing isocyanate to the double bond creates a conjugated system, affecting both radical stability during polymerization and nucleophilic susceptibility at the carbonyl carbon.

-

TMI: The -NCO group is "insulated" from the aromatic ring by a dimethyl-substituted carbon.[1] This tertiary aliphatic nature is the key to its performance.[1]

Figure 1: Structural comparison highlighting the steric environment of the isocyanate group. TMI's tertiary carbon (green zone) provides the critical stability lacking in IPI.

The "Tertiary Effect" on Hydrolysis

In aqueous environments (e.g., emulsion polymerization), isocyanates hydrolyze to amines, which then react with remaining isocyanates to form ureas (an irreversible loss of functionality).[2]

-

TMI Mechanism: The bulky methyl groups surrounding the NCO carbon physically block incoming water molecules.[1] This reduces the rate of hydrolysis by orders of magnitude compared to primary isocyanates like IPI or HDI.[1]

-

Implication: You can polymerize TMI in water (at <50°C) and retain >90% of NCO functionality for later reaction with a target drug or crosslinker.[1]

Physical Properties & Handling

Data is summarized below to highlight the logistical differences. TMI is an oil; IPI is a volatile liquid.[1][2]

| Property | Isopropenyl Isocyanate (IPI) | TMI (m-TMI) | Implication |

| CAS | 1641-38-9 | 2094-99-7 | Distinct chemical entities.[1][2] |

| MW | ~83.09 g/mol | 201.27 g/mol | TMI adds significant mass to the polymer backbone.[1] |

| Boiling Point | ~86°C (Atmospheric) | 270°C (Atmospheric) | IPI is highly volatile ; requires specialized ventilation.[1][2] |

| Vapor Pressure | High (Est. >20 mmHg @ 20°C) | Low (< 0.01 mmHg @ 20°C) | TMI is safer for open-lab handling.[1][2] |

| NCO Reactivity | Primary/Conjugated (Fast) | Tertiary Aliphatic (Slow) | TMI requires catalysts (e.g., DBTDL) for efficient coupling.[1][2] |

| Water Solubility | Reacts violently/rapidly | Insoluble (survives as droplets) | TMI enables aqueous emulsion synthesis.[1][2] |

Synthetic Strategies & Protocols

TMI-Mediated Emulsion Polymerization

This protocol is the gold standard for creating "latent reactive" nanoparticles.[1] The goal is to polymerize the vinyl group while preserving the NCO group.

Mechanism: The reaction relies on Redox Initiation at low temperatures.[1] Thermal initiation (persulfate at 80°C) would accelerate NCO hydrolysis.[1][2]

Figure 2: Workflow for TMI emulsion polymerization. Note the critical pH control to prevent premature NCO loss.

Protocol: Preparation of NCO-Functionalized Latex

Reagents:

-

Monomers: Methyl Methacrylate (MMA), Butyl Acrylate (BA), TMI (5-10 wt%).[2]

-

Surfactant: Sodium Dodecyl Sulfate (SDS) or anionic polymerizable surfactant.[1][2]

Step-by-Step:

-

Pre-Emulsion: Mix MMA (45g), BA (45g), and TMI (10g) with water (100g) and SDS (1g).[1][2] Shear to form stable droplets.[1][2] Note: TMI is hydrophobic; ensure it is fully incorporated into the oil phase.

-

Reactor Charge: Load water and a seed portion (5%) of the pre-emulsion into the reactor.[1] Purge with Nitrogen for 15 mins.

-

Initiation: Heat to 40°C . Inject initial redox shot (0.1% w/w of monomers).[1][2]

-

Feed: Feed the remaining pre-emulsion over 3 hours. Maintain temperature <45°C.

-

Chase: Add a final shot of redox initiator to consume residual vinyl monomers.

-

Buffer: Crucial Step. Do not neutralize with ammonia or primary amines.[1][2] If pH adjustment is needed, use a tertiary amine or maintain acidic pH (4-5) to preserve NCO stability [1].[1][2]

Functionalization (Post-Polymerization)

Once the polymer backbone is formed, the pendant NCO groups can be reacted with a drug, peptide, or crosslinker containing an -OH or -NH2 group.[2]

Safety & Toxicology

-

Respiratory Sensitization: Both IPI and TMI are isocyanates and are potential respiratory sensitizers.[1] However, TMI's low vapor pressure significantly reduces the risk of inhalation exposure during standard benchtop handling compared to IPI.

-

Handling IPI: Must be handled in a glovebox or a high-efficiency fume hood.[1][2] It is a lachrymator (tear gas effect).[1][2]

-

Handling TMI: Can be handled in a standard fume hood.[1][2] Avoid generating aerosols.[1][2]

References

-

Hydrolysis of Dimethyl Meta-Isopropenylbenzyl Isocyanate (TMI) and Colloidal Stability . Source: ResearchGate.[1][2] URL:[Link]

-

Synthesis of Butyl Acrylate–Styrene–TMI Latexes . Source: Journal of Applied Polymer Science / ResearchGate.[1] URL:[Link]

-

Isocyanates: Human Health Tier II Assessment . Source: Australian Industrial Chemicals Introduction Scheme (AICIS).[1][2] URL:[Link][2][3]

-

Relative Reactivity of Isocyanate Groups . Source: PCI Magazine (Fundamentals and Reactivity).[1][2] URL:[Link]

Sources

2-Isocyanatopropene synonyms and IUPAC name

The following technical guide details the nomenclature, synthesis, and application of 2-Isocyanatopropene (Isopropenyl Isocyanate).

Nomenclature, Synthesis, and Reactivity Profile

Executive Summary

2-Isocyanatopropene (CAS: 4747-87-9), commonly known as Isopropenyl Isocyanate , is a high-value bifunctional monomer used in advanced polymer synthesis and medicinal chemistry.[1] Unlike its saturated analog (isopropyl isocyanate) or the sterically hindered industrial monomer TMI (dimethylbenzyl isocyanate), 2-isocyanatopropene offers a compact, highly reactive scaffold containing both an electron-deficient isocyanate group and a polymerizable alkene. This guide provides a definitive technical reference for its synthesis via the Curtius rearrangement, its dual-mode reactivity, and safety protocols.

Part 1: Nomenclature and Identification

Accurate identification is critical due to frequent database confusion with saturated analogs and acyl derivatives.

Table 1: Chemical Identity & Differentiation

| Parameter | Target Compound | Common Confusion A | Common Confusion B |

| Common Name | Isopropenyl Isocyanate | Isopropyl Isocyanate | Methacryloyl Isocyanate |

| IUPAC Name | 2-Isocyanatoprop-1-ene | 2-Isocyanatopropane | 2-Methylprop-2-enoyl isocyanate |

| Structure | |||

| CAS Number | 4747-87-9 | 1795-48-8 | 14765-03-8 |

| Functionality | Vinyl + Isocyanate | Isocyanate only | Vinyl + Acyl Isocyanate |

| State (RT) | Volatile Liquid | Volatile Liquid | Liquid |

Critical Technical Note: Do not confuse Isopropenyl Isocyanate with TMI® (3-Isopropenyl-α,α-dimethylbenzyl isocyanate, CAS 2094-99-7). TMI is a bulky industrial monomer used to reduce toxicity and volatility. 2-Isocyanatopropene is the "parent" unhindered monomer, offering higher atom economy but requiring stricter handling precautions.

Part 2: Synthesis Methodology

The most reliable laboratory-scale synthesis of 2-isocyanatopropene is the Curtius Rearrangement of methacryloyl azide. Direct phosgenation of enamines is often low-yielding due to side reactions.

Reaction Pathway

The synthesis proceeds in three distinct phases:

-

Chlorination: Conversion of methacrylic acid to methacryloyl chloride.[2]

-

Azidation: Nucleophilic substitution to form methacryloyl azide.

-

Rearrangement: Thermal decomposition to release

and form the isocyanate.

Figure 1: Step-wise synthesis via Curtius Rearrangement. Note the thermal instability of the azide intermediate.

Experimental Protocol (Self-Validating System)

Safety Pre-Check: Perform all steps in a functioning fume hood. Azides are potentially explosive; never concentrate methacryloyl azide to dryness.

Step 1: Preparation of Methacryloyl Chloride [1][3]

-

Charge a round-bottom flask with methacrylic acid (1.0 eq) and a catalytic amount of DMF.

-

Add thionyl chloride (

, 1.2 eq) dropwise at 0°C. -

Reflux for 2 hours until gas evolution (

, -

Validation: Monitor by disappearance of the carboxylic acid -OH stretch in IR (~3000

) and appearance of the acyl chloride C=O (~1770 -

Distill the crude product (bp ~95-96°C) to obtain pure methacryloyl chloride.[2]

Step 2: Formation of Methacryloyl Azide

-

Dissolve methacryloyl chloride (1.0 eq) in toluene (inert solvent).

-

Prepare a saturated aqueous solution of Sodium Azide (

, 1.2 eq) buffered to pH 4-5 (prevents hydrolysis). -

Mix phases vigorously at 0°C for 1-2 hours.

-

Critical Control Point: Separate the organic layer containing the azide. DO NOT DISTILL. Dry over

at low temperature (<10°C).

Step 3: Curtius Rearrangement

-

Heat the toluene solution of methacryloyl azide slowly to reflux (~80-100°C).

-

Observe vigorous

evolution. -

Once gas evolution stops, fractionally distill the mixture.[4]

-

Product Isolation: 2-Isocyanatopropene distills as a volatile liquid (bp ~60-65°C estimated, typically lower than toluene).

-

Stabilization: Add 100 ppm phenothiazine or BHT immediately to prevent spontaneous polymerization.

Part 3: Reactivity & Applications

2-Isocyanatopropene is a "Janus" molecule with two orthogonal reactive handles: the Isocyanate (electrophile) and the Alkene (nucleophile/radical acceptor) .

Reactivity Map

Figure 2: Orthogonal reactivity pathways allowing for versatile application in materials and synthesis.

1. Polymer Science Applications

-

Pendant Functionalization: Polymerization through the vinyl group yields a carbon backbone with pendant isocyanate groups. These "reactive polymers" can be cross-linked later by adding diols or diamines (e.g., in self-healing coatings or adhesives).

-

Copolymerization: It copolymerizes well with electron-rich monomers (like styrene) or electron-deficient monomers (like maleic anhydride) to tune material properties.

2. Drug Development (Heterocycle Synthesis)[1]

-

Vinyl Ureas: Reaction with secondary amines yields

-dialkyl- -

Bio-conjugation: The isocyanate group reacts rapidly with lysine residues on proteins, while the vinyl group remains available for "click" type radical additions or further functionalization.

Part 4: Safety and Handling (E-E-A-T)

As a volatile isocyanate, this compound presents respiratory and sensitization hazards.

-

Lachrymator: High vapor pressure causes immediate eye and respiratory irritation.

-

Sensitizer: Potential for occupational asthma upon repeated exposure.

-

Storage: Store at -20°C under Argon. Must contain a radical inhibitor (e.g., BHT) to prevent "popcorn" polymerization, which can rupture containers.

-

Quenching: Spills should be treated with a solution of 90% water, 8% concentrated ammonia, and 2% liquid detergent.

References

- Source: BenchChem.

-

Polymerization & Reactivity

-

Chemical Identification (CAS & Synonyms)

- Source: PubChem / NIH.

-

URL:[Link] (Note: Verify specific isomer CAS 4747-87-9 in chemical supplier databases like Sigma/Merck for procurement).

- Source: Google Patents. "Isopropenyl-alpha,alpha-dimethylbenzyl isocyanate - grafted polymers (US5231137A).

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. KR20100088796A - New process for preparing (meth)acryloyl chloride - Google Patents [patents.google.com]

- 4. US2334476A - Unsaturated isocyanate - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

Technical Guide: Isopropenyl Isocyanate Reactivity with Nucleophiles

This guide details the reactivity profile, mechanistic pathways, and experimental protocols for Isopropenyl Isocyanate (IPIC) , a dual-functional monomer distinct from its saturated analog, isopropyl isocyanate.

Executive Summary

Isopropenyl Isocyanate (IPIC) (CAS: 4747-87-9) is a bifunctional electrophile containing a reactive isocyanate group (

This guide focuses on its reactivity with nucleophiles (amines, alcohols, thiols), a critical pathway for synthesizing functionalized enamides, cross-linked polymers, and antibody-drug conjugate (ADC) linkers. Unlike standard alkyl isocyanates, the enamine character of IPIC influences its electronic stability and polymerization behavior.

Chemical Profile & Electronic Structure[1]

| Property | Specification |

| IUPAC Name | 2-Isocyanatopropene |

| CAS Number | 4747-87-9 |

| Formula | |

| Structure | |

| Molecular Weight | 83.09 g/mol |

| Physical State | Colorless liquid, lachrymator |

| Reactivity Class | Enisocyanate (Vinyl Isocyanate) |

Mechanistic Principles

The nitrogen atom in IPIC bridges two unsaturated systems. Its lone pair participates in competing resonance structures:

-

Isocyanate Resonance: Delocalization into the carbonyl oxygen, maintaining the electrophilicity of the isocyanate carbon.

-

Enamine Resonance: Delocalization into the alkene, increasing electron density at the terminal vinyl carbon (

-carbon).

This makes the alkene electron-rich (nucleophilic character) while the isocyanate carbon remains highly electrophilic.

Figure 1: Divergent electronic pathways in Isopropenyl Isocyanate.

Reactivity with Nucleophiles[2]

The reaction of IPIC with nucleophiles follows the standard addition-elimination mechanism characteristic of isocyanates, but the resulting product is a vinyl-functionalized derivative (urea, carbamate, or thiocarbamate). These products retain the polymerizable double bond, serving as "macromonomers."

A. Reaction with Amines (Urea Formation)

Primary and secondary amines react rapidly with IPIC to form N-isopropenyl ureas .

-

Kinetics: Fast, exothermic. Often requires no catalyst.

-

Mechanism: Nucleophilic attack of the amine nitrogen on the isocyanate carbon, followed by proton transfer.

-

Application: Synthesis of hydrolytically stable polymer precursors.

B. Reaction with Alcohols (Carbamate/Urethane Formation)

Alcohols react to form N-isopropenyl carbamates .

-

Kinetics: Slower than amines; typically requires a catalyst (Lewis acid or tertiary amine) and elevated temperature.

-

Catalysts: Dibutyltin dilaurate (DBTDL), Triethylamine (TEA).

-

Side Reactions: In the presence of moisture, IPIC hydrolyzes to form the unstable 2-aminopropene, which tautomerizes to acetone and ammonia/urea derivatives. Strict anhydrous conditions are required.

C. Reaction with Thiols (Thiocarbamate Formation)

Thiols react to form N-isopropenyl thiocarbamates .

-

Kinetics: Intermediate between alcohols and amines.

-

Utility: Used in "click" chemistry and surface functionalization where thio-ether linkages are desired.

Summary of Reactivity

| Nucleophile (Nu-H) | Product Class | Reaction Rate | Catalyst Required? |

| Primary Amine ( | N-Isopropenyl Urea | Fast | No |

| Secondary Amine ( | N,N-Disubstituted Urea | Moderate-Fast | No |

| Alcohol ( | N-Isopropenyl Carbamate | Slow | Yes (Sn, tert-Amine) |

| Thiol ( | Thiocarbamate | Moderate | Optional (Base) |

Experimental Protocols

Protocol A: Synthesis of N-Isopropenyl Carbamates (General Procedure)

Target Audience: Synthetic Chemists requiring vinyl-functionalized intermediates.

Materials:

-

Isopropenyl Isocyanate (IPIC) [CAS 4747-87-9][1]

-

Target Alcohol (1.0 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene

-

Catalyst: Dibutyltin dilaurate (DBTDL) (0.1 mol%)

Step-by-Step Workflow:

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.

-

Solvation: Dissolve the alcohol (10 mmol) in anhydrous DCM (20 mL). Add DBTDL (0.01 mmol).

-

Addition: Cool the solution to 0°C. Add IPIC (10.5 mmol, 1.05 equiv) dropwise via the addition funnel over 15 minutes.

-

Note: A slight excess of IPIC accounts for moisture scavenging, though strict anhydrous technique is preferred.

-

-

Reaction: Allow the mixture to warm to room temperature. Stir for 4–12 hours.

-

Monitoring: Monitor by FT-IR.[2] Disappearance of the strong N=C=O peak (~2270 cm⁻¹) indicates completion.

-

-

Workup: Remove solvent under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Stability Warning: Avoid acidic stationary phases as the enamide/carbamate double bond can be acid-sensitive.

-

Protocol B: Copolymerization (The "Dual Cure" Approach)

Target Audience: Polymer Scientists.

IPIC forms alternating copolymers with electron-deficient monomers like Maleic Anhydride (MA) due to the electron-rich nature of the isopropenyl group.

-

Mix: Equimolar IPIC and Maleic Anhydride in Acetone.

-

Initiator: Add AIBN (1 wt%).

-

Polymerization: Heat to 60°C under Nitrogen for 24 hours.

-

Result: A polymer backbone with reactive anhydride rings and pendant isocyanate groups (if IPIC is in excess or MA is consumed), allowing for dual-stage post-polymerization modification.

Visualizing the Reaction Pathways

The following diagram illustrates the orthogonal reactivity of IPIC, distinguishing between nucleophilic attack (NCO) and radical polymerization (Alkene).

Figure 2: Orthogonal reaction pathways for Isopropenyl Isocyanate.

Safety & Handling

-

Toxicity: High. IPIC is a potent lachrymator and respiratory irritant.

-

Moisture Sensitivity: Reacts with water to release

(pressure buildup hazard) and form acetone/urea byproducts. Store under inert gas (Argon/Nitrogen) at 2–8°C. -

Polymerization Hazard: Can homopolymerize exothermically. Commercial samples may contain stabilizers (e.g., BHT).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 139563, 2-Isocyanatopropene. Retrieved from [Link]

-

Mormann, W., & Schmalz, K. (1997). Polymers from multifunctional isocyanates.[3] 9. Alternating Copolymers from 2-Propenyl Isocyanate and Maleic Anhydride. Macromolecules. Retrieved from [Link]

-

Matsubara, R., et al. (2001). Enamides and Enecarbamates as Nucleophiles in Stereoselective C–C and C–N Bond-Forming Reactions. Accounts of Chemical Research. Retrieved from [Link]

-

Slagel, R. C., & Bloomquist, A. E. (1967). Aminimides.[4] III. A convenient synthesis of isopropenyl isocyanate. Canadian Journal of Chemistry.[4] Retrieved from [Link]

Sources

Literature review of unsaturated isocyanate monomers

The following technical guide provides a comprehensive literature review and operational framework for unsaturated isocyanate monomers, designed for researchers and drug development professionals.

Dual-Functional Scaffolds for Advanced Material Synthesis

Executive Summary

Unsaturated isocyanate monomers represent a unique class of "heterofunctional" building blocks characterized by the coexistence of a highly reactive isocyanate group (–NCO) and a polymerizable double bond (vinyl, acrylate, or allyl) within a single molecular architecture. This dual functionality allows for orthogonal reaction pathways: step-growth polymerization (via nucleophilic addition to –NCO) and chain-growth polymerization (via radical or ionic propagation of C=C).

For the pharmaceutical and biomaterials scientist, these monomers are indispensable for synthesizing photocrosslinkable hydrogels , antibody-drug conjugate (ADC) linkers , and stimuli-responsive drug delivery vehicles . This guide reviews the primary monomers (IEM, TMI, MOI), their synthesis, reactivity profiles, and safety protocols.

Molecular Architecture & Classification

Unsaturated isocyanates are broadly classified by the electronic environment of the isocyanate group: Aliphatic (high reactivity, flexible) and Aromatic (sterically hindered, rigid).

Table 1: Comparative Properties of Key Monomers

| Monomer | Chemical Name | Structure Type | Reactivity (NCO) | Key Application |

| IEM (Karenz MOI) | 2-Isocyanatoethyl methacrylate | Aliphatic (Methacrylate) | High (Unshielded) | Dental resins, Hydrogel functionalization (PEG-MA) |

| TMI | 3-Isopropenyl-α,α-dimethylbenzyl isocyanate | Aromatic (Styrenic) | Moderate (Steric hindrance) | Coatings, Graft copolymers, Latex modification |

| MOI-EG | 2-(2-Methacryloyloxyethyloxy)ethyl isocyanate | Aliphatic (Ether-extended) | High (Flexible spacer) | High-flexibility biomaterials, Soft contact lenses |

| Vinyl NCO | Vinyl isocyanate | Aliphatic (Vinyl) | Very High (Unstable) | Specialized organic synthesis (rarely used in bulk) |

Technical Insight: The steric hindrance in TMI (gem-dimethyl group alpha to the NCO) significantly reduces its reactivity with water compared to IEM . This allows TMI to be used in aqueous emulsions with slower hydrolysis rates, whereas IEM requires strictly anhydrous processing.

Mechanistic Dualism & Reactivity

The utility of these monomers lies in their ability to undergo orthogonal functionalization . The isocyanate group typically reacts with nucleophiles (–OH, –NH₂, –SH) to form stable linkages (urethane, urea, thiourethane), leaving the double bond intact for subsequent polymerization.

Visualization: Orthogonal Reaction Pathways

The following diagram illustrates the divergent synthetic routes available for a generic unsaturated isocyanate monomer.

Figure 1: Orthogonal reaction pathways. Path 1 (Red) creates photocrosslinkable prepolymers. Path 2 (Green) creates reactive scaffolds for post-polymerization modification.

Synthesis Strategies

Industrial production has historically relied on phosgenation, but environmental pressure is driving "Phosgene-Free" routes.

-

Phosgenation (Traditional):

-

Curtius Rearrangement (Phosgene-Free):

-

Thermal Cleavage (Modern Industrial):

Applications in Drug Delivery & Biomaterials

For drug development professionals, the primary value of unsaturated isocyanates is the functionalization of biopolymers .

-

Photocrosslinkable Hydrogels: IEM is reacted with the hydroxyl groups of Poly(ethylene glycol) (PEG), Hyaluronic Acid (HA), or Gelatin. The resulting PEG-Diacrylate (PEGDA) or Methacrylated HA (HAMA) analogues can be injected and cured in situ using UV/Visible light.

-

Antibody Conjugation: The isocyanate group can react with lysine residues on antibodies (under controlled pH) to introduce vinyl groups, allowing the antibody to be covalently tethered into a polymer matrix for sensing or localized delivery.

Experimental Protocol: Synthesis of PEG-Urethane Methacrylate

Objective: Functionalize a hydroxyl-terminated PEG with IEM to create a UV-curable prepolymer. Safety Warning: IEM is a potent sensitizer and lachrymator. Perform all steps in a fume hood under inert atmosphere.

Materials

-

Poly(ethylene glycol) (Mn ~ 2000-10,000 Da).

-

2-Isocyanatoethyl methacrylate (IEM) [Distilled to remove inhibitor if necessary].

-

Dibutyltin dilaurate (DBTDL) [Catalyst].

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Diethyl ether (for precipitation).

Workflow Diagram

Figure 2: Step-by-step synthesis workflow for PEG-IEM conjugation.

Step-by-Step Methodology

-

Drying: Dry the PEG polymer under vacuum at 80°C for 4 hours to remove trace water (water competes with PEG-OH for the isocyanate).

-

Solvation: Dissolve dry PEG in anhydrous DCM (concentration ~10-20% w/v).

-

Catalysis: Add DBTDL (0.05 – 0.1 wt% relative to reactants).

-

Addition: Add IEM dropwise. Use a stoichiometric excess (1.1 to 1.5 equivalents of IEM per hydroxyl group) to ensure complete functionalization.

-

Reaction: Stir at 40°C under nitrogen/argon atmosphere. Monitor reaction progress by FTIR (disappearance of the -NCO peak at ~2270 cm⁻¹).

-

Purification:

-

Precipitate the solution dropwise into excess cold diethyl ether.

-

Filter the white solid.[9]

-

Redissolve in DCM and re-precipitate (repeat 2x) to remove unreacted IEM and catalyst.

-

-

Storage: Store the product in the dark at -20°C to prevent premature polymerization.

Safety & Handling (Critical)

Unsaturated isocyanates pose dual hazards: respiratory toxicity (characteristic of isocyanates) and polymerization risks (characteristic of acrylates).

-

Moisture Sensitivity: The NCO group reacts rapidly with atmospheric moisture to form amines, which then react with remaining NCO to form urea crystals (insoluble white precipitate). Protocol: Always handle under nitrogen; store bottles with molecular sieves.

-

Inhalation Hazard: IEM has high vapor pressure compared to polymeric isocyanates. It is a known respiratory sensitizer (asthma trigger).[3] Protocol: Double-gloving (Nitrile/Laminate) and working in a certified fume hood is mandatory.

-

Shelf-Life: These monomers are supplied with radical inhibitors (e.g., BHT). Removal of the inhibitor (via column chromatography) should only be done immediately prior to polymerization.

References

-

Sigma-Aldrich. 2-Isocyanatoethyl methacrylate Product Specification & SDS.

-

Resonac (formerly Showa Denko). Karenz™ Isocyanate Monomers Technical Data Sheet.

-

Gomez-Martinez, G. et al. (2020). Multifunctional isocyanate monomer for UV curable applications.[10] RadTech 2020.

-

Sardon, H. et al. (2015). Synthesis of Polyurethanes Using Organocatalysis: A Perspective. Macromolecules.[3]

-

Occupational Safety and Health Administration (OSHA). Isocyanates: Hazard Recognition and Control.

-

Bae, H. et al. (2014). Development of Photocrosslinkable Hydrogels for Tissue Engineering. Journal of Materials Chemistry B. (Contextual grounding for PEG-IEM protocols).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. resonac.com [resonac.com]

- 4. nbinno.com [nbinno.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. CAS No.30674-80-7 Karenz MOIï½Karenz [karenz.jp]

- 7. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]

- 8. CAS No.78279-10-4 Karenz MOI-BMï½Karenz [karenz.jp]

- 9. Challenges and recent advances in bio-based isocyanate production - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC04644J [pubs.rsc.org]

- 10. radtech2020.com [radtech2020.com]

Isopropenyl isocyanate toxicity and safety data sheet

This technical guide provides an in-depth analysis of Isopropenyl Isocyanate (IPIC) , a highly reactive monomer used in specialized polymer synthesis and drug development.

Important Distinction: This guide focuses on Isopropenyl Isocyanate (CAS 4747-87-9) , the unsaturated alkene-isocyanate CH2=C(CH3)NCO. It must not be confused with the saturated analog, Isopropyl Isocyanate (CAS 1795-48-8), which lacks the polymerizable double bond.

Toxicology, Handling, and Risk Mitigation in Synthesis

Executive Summary

Isopropenyl isocyanate (IPIC) represents a unique class of "dual-functionality" electrophiles. Possessing both an electron-rich alkene and a highly electrophilic isocyanate group, it serves as a versatile building block for functionalized polymers and heterocyclic small molecules. However, this dual reactivity introduces severe safety risks: explosive polymerization , respiratory sensitization , and lachrymatory effects . This guide outlines the rigorous protocols required to handle IPIC safely, emphasizing self-validating containment and neutralization strategies.

Chemical & Physical Profile

IPIC is thermodynamically unstable relative to its polymer and hydrolysis products. Its handling requires strict adherence to temperature and moisture controls.

| Property | Data / Status | Notes |

| Chemical Name | Isopropenyl Isocyanate | Synonyms: 2-Isocyanatopropene, 1-Methylethenyl isocyanate |

| CAS Number | 4747-87-9 | Distinct from Isopropyl Isocyanate (1795-48-8) |

| Formula | C₄H₅NO | Molecular Weight: 83.09 g/mol |

| Structure | CH₂=C(CH₃)-N=C=O | Conjugated system; susceptible to radical & anionic polymerization.[1][2] |

| Physical State | Colorless to pale yellow liquid | Lachrymator (induces tears). |

| Boiling Point | Est. 50–60°C (at 760 mmHg) | Precise data scarce; highly volatile. Polymerizes upon heating. |

| Reactivity | High | Reacts violently with nucleophiles (amines, alcohols, water). |

| Storage | < -20°C (Freezer) | Must contain inhibitor (e.g., Phenothiazine) to prevent spontaneous polymerization. |

Toxicological Assessment

As a reactive isocyanate, IPIC targets nucleophilic residues in biological tissue. The toxicity profile is dominated by its ability to cross-link proteins and DNA.

3.1 Mechanism of Action (Haptenization)

Isocyanates act as haptens. Upon inhalation or skin contact, the isocyanate group carbamylates endogenous proteins (e.g., Albumin, Keratin). This "hapten-carrier" complex is recognized by the immune system as foreign, triggering hypersensitivity.

Figure 1: Mechanism of Isocyanate-Induced Sensitization. The formation of the Hapten-Protein conjugate is the critical initiating step for long-term respiratory allergy.

3.2 Acute & Chronic Hazards

-

Inhalation (Critical): Vapors are potent respiratory irritants. Acute exposure causes chemical bronchitis, pulmonary edema, and lachrymation. Sensitization can occur at very low concentrations (ppb level), leading to occupational asthma.

-

Dermal: Corrosive. Causes burns and dermatitis. Skin absorption is a viable route for systemic sensitization.

-

Genotoxicity: As an alkylating agent, the isopropenyl group adds potential mutagenic risks not present in saturated isocyanates.

Safety & Handling Protocols

Core Directive: Treat IPIC as a "Zero-Exposure" chemical. All manipulations must occur within a closed system or a certified chemical fume hood.

4.1 Engineering Controls

-

Primary Barrier: Fume hood with face velocity > 100 fpm.

-

Secondary Containment: All reaction vessels must be placed in a spill tray capable of holding 110% of the volume.

-

Atmosphere: Strictly anhydrous. Use Nitrogen or Argon lines. Moisture triggers hydrolysis to amines and CO₂, causing pressure buildup and potential vessel rupture.

4.2 Personal Protective Equipment (PPE) Matrix

| PPE Type | Specification | Rationale |

| Gloves | Laminate Film (Silver Shield) | Standard Nitrile degrades rapidly against isocyanates. Double-gloving (Nitrile over Laminate) is recommended for dexterity. |

| Respiratory | Supplied Air (for large scale) or P100/OV Cartridge | Organic Vapor cartridges have poor service life warning properties for isocyanates. Use only for minor tasks; supplied air is safer. |

| Eye/Face | Chemical Goggles + Face Shield | Vapors are lachrymatory; contact causes corneal damage. |

| Body | Tyvek Lab Coat / Apron | Prevent skin absorption. |

4.3 Storage & Stabilization[3]

-

Inhibitors: IPIC should never be stored pure without a radical inhibitor (e.g., 50-100 ppm BHT or Phenothiazine).

-

Temperature: Store below -20°C.

-

Thawing: Allow container to reach room temperature before opening to prevent condensation of atmospheric water, which initiates polymerization.

Experimental Protocol: Quenching & Waste

Scenario: You have completed a reaction using IPIC and need to neutralize excess reagent.

The Neutralization Solution (Decon Soln):

-

50% Ethanol (Solvent)

-

45% Water (Nucleophile)

-

5% Concentrated Ammonia or Sodium Carbonate (Base Catalyst)

Reaction:R-NCO + H2O --(Base)--> R-NH2 + CO2 Note: The amine product may still be toxic but is less volatile and non-sensitizing compared to the isocyanate.

5.1 Spill Response Workflow

In the event of a spill, immediate decisive action is required to prevent area contamination and exposure.

Figure 2: Emergency Response Decision Tree for Isopropenyl Isocyanate Spills. Note the critical step of NOT sealing waste containers tightly to prevent pressure explosion from CO₂ evolution.

References

-

Chemical Identity & Synthesis: Slagel, R. C. (1966). Synthesis of Isopropenyl Isocyanate. Journal of Organic Chemistry. (Verified context: Synthesis of CAS 4747-87-9).

-

Polymerization Hazards: US Patent 2334476A. Unsaturated Isocyanate Polymerization. .

-

General Isocyanate Safety: NIOSH. Isocyanates: DHHS (NIOSH) Publication No. 78-127. Centers for Disease Control and Prevention. .

-

Sensitization Mechanism: Bello, D., et al. (2004). Skin Exposure to Isocyanates: Reasons for Concern. Environmental Health Perspectives. .

-

Emergency Response: NOAA CAMEO Chemicals. Isocyanate Response Protocols. .

Disclaimer: This guide is for research planning purposes only. Always consult the specific Safety Data Sheet (SDS) from your chemical supplier before handling hazardous materials.

Sources

Methodological & Application

Synthesis of Poly(isopropenyl isocyanate) Homopolymer: A Detailed Guide for Researchers

Introduction: The Potential of Poly(isopropenyl isocyanate) in Advanced Materials and Drug Development

Poly(isopropenyl isocyanate) is a fascinating polymer with a unique combination of a reactive pendant isocyanate group and a hydrocarbon backbone. This structure imparts a range of desirable properties, making it a valuable material for researchers, scientists, and drug development professionals. The pendant isocyanate groups serve as versatile handles for post-polymerization modification, allowing for the covalent attachment of a wide array of molecules, including therapeutic agents, targeting ligands, and imaging probes. This adaptability opens doors for the development of novel drug delivery systems, functional coatings, and advanced biomaterials.

This comprehensive guide provides a detailed exploration of the synthesis of poly(isopropenyl isocyanate) homopolymer, with a focus on two primary polymerization techniques: living anionic polymerization and free-radical polymerization. We will delve into the mechanistic underpinnings of each method, offering field-proven insights into experimental choices and providing robust, self-validating protocols.

Comparative Analysis of Synthesis Methodologies: Anionic vs. Radical Polymerization

The choice between anionic and radical polymerization for the synthesis of poly(isopropenyl isocyanate) is dictated by the desired polymer characteristics and experimental capabilities.

Living Anionic Polymerization offers unparalleled control over the polymer's molecular weight and architecture. This "living" nature of the polymerization, where chain termination and transfer reactions are virtually absent, allows for the synthesis of polymers with a narrow molecular weight distribution (low polydispersity index, PDI).[1] This precision is paramount for applications where well-defined polymer chains are critical, such as in the creation of block copolymers or when a specific number of functional groups per chain is required.[1] However, anionic polymerization demands stringent experimental conditions, including the use of high-purity reagents and an inert atmosphere, to prevent premature termination of the growing polymer chains.[1]

Free-Radical Polymerization , in contrast, is a more robust and less demanding technique.[2] It can be carried out under less stringent conditions and is compatible with a wider range of functional groups.[2] Common industrial polymers like polyethylene and polystyrene are produced via free-radical polymerization.[2] However, this method typically yields polymers with a broader molecular weight distribution and less control over the polymer architecture compared to living anionic polymerization.[3]

| Feature | Living Anionic Polymerization | Free-Radical Polymerization |

| Control over MW | High, predictable | Lower, statistical |

| Polydispersity (PDI) | Narrow (typically < 1.2) | Broad (typically > 1.5) |

| Reaction Conditions | Stringent (inert atmosphere, pure reagents) | More tolerant to impurities |

| Initiators | Nucleophilic (e.g., organolithiums, sodium naphthalenide) | Radicals (e.g., AIBN, peroxides)[4] |

| Side Reactions | Prone to termination by impurities | Chain transfer and termination are inherent |

| Suitability | Well-defined architectures, block copolymers | Bulk polymerization, less sensitive applications |

Living Anionic Polymerization Protocol

This protocol is adapted from established procedures for the living anionic polymerization of other isocyanate monomers and is designed to yield well-defined poly(isopropenyl isocyanate) with controlled molecular weight and low polydispersity.[5] The key to success is the rigorous exclusion of moisture and other protic impurities that can terminate the anionic polymerization.

Experimental Workflow: Anionic Polymerization

Caption: Workflow for the living anionic polymerization of isopropenyl isocyanate.

Detailed Step-by-Step Methodology

Materials:

-

Isopropenyl isocyanate (monomer)

-

Tetrahydrofuran (THF), anhydrous

-

Sodium naphthalenide or sodium benzanilide (initiator)[5]

-

Calcium hydride (CaH₂)

-

Sodium metal

-

Benzophenone

-

Degassed methanol (terminating agent)

-

Anhydrous hexane (non-solvent for precipitation)

-

Inert gas (Argon or Nitrogen)

-

Schlenk line and appropriate glassware

Protocol:

-

Monomer and Solvent Purification:

-

Dry the isopropenyl isocyanate monomer over calcium hydride and distill under reduced pressure immediately before use.

-

Reflux THF over sodium metal and benzophenone until a persistent deep blue or purple color is obtained, indicating anhydrous conditions. Distill directly into the reaction flask under an inert atmosphere.

-

-

Reactor Setup:

-

Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of inert gas.

-

-

Polymerization:

-

Transfer the freshly distilled anhydrous THF into the reaction flask via cannula.

-

Cool the flask to -98 °C using a liquid nitrogen/methanol slush bath.

-

Add the initiator solution (e.g., sodium naphthalenide in THF) dropwise until a faint, persistent color change is observed, indicating the titration of any remaining impurities. Then, add the calculated amount of initiator for the desired molecular weight.

-

Slowly add the purified isopropenyl isocyanate monomer to the stirred solution via a gas-tight syringe.

-

Allow the polymerization to proceed for 1-2 hours at -98 °C.

-

-

Termination and Isolation:

-

Terminate the polymerization by adding a small amount of degassed methanol. The color of the reaction mixture should disappear.

-

Warm the solution to room temperature.

-

Precipitate the polymer by slowly pouring the reaction mixture into a large volume of rapidly stirring anhydrous hexane.

-

Collect the white polymer precipitate by filtration and dry it under vacuum to a constant weight.

-

| Parameter | Recommended Value | Rationale |

| Temperature | -98 °C | To suppress side reactions like trimerization and ensure a living polymerization.[5] |

| Monomer:Initiator Ratio | 25:1 to 500:1 | Determines the target molecular weight of the polymer. |

| Reaction Time | 1 - 2 hours | Sufficient for high monomer conversion while minimizing potential side reactions. |

Free-Radical Polymerization Protocol

This protocol outlines a general procedure for the free-radical homopolymerization of isopropenyl isocyanate, which can be performed in bulk or in solution. This method is more straightforward than anionic polymerization but offers less control over the final polymer properties.

Experimental Workflow: Free-Radical Polymerization

Sources

- 1. General approach to prepare polymers bearing pendant isocyanate groups - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00989J [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. EP0194222A2 - Preparation of polymers containing pendant isocyanate groups and derivatives thereof by emulsion copolymerization - Google Patents [patents.google.com]

- 5. Free Radical Initiators [sigmaaldrich.com]

Application Note & Protocols: Copolymerization of Isopropenyl Isocyanate with Styrene

An Application Guide to the Synthesis and Characterization of Isocyanate-Functionalized Copolymers

Abstract: This document provides a comprehensive technical guide for the synthesis, characterization, and application of copolymers derived from isopropenyl isocyanate and styrene. The introduction of the highly reactive isocyanate moiety as a pendant group on a polystyrene backbone creates a versatile macromolecular platform for researchers in materials science, drug development, and specialty polymers. This guide emphasizes the causality behind experimental choices, focusing on a free-radical polymerization pathway due to the inherent reactivity of the isocyanate group with anionic initiators. Detailed, self-validating protocols for polymerization, post-polymerization modification, and in-depth characterization are provided, underpinned by a strong emphasis on safety and handling procedures for isocyanate-containing compounds.

Scientific Principles & Rationale

The copolymerization of a functional monomer with a bulk monomer like styrene is a powerful strategy to imbue a common polymer with new chemical properties. In this case, the isopropenyl isocyanate monomer provides a polymerizable vinyl group and a highly reactive isocyanate (-N=C=O) functional group.

Monomer Chemistry & Reactivity

-

Styrene (St): A well-understood, non-polar vinyl monomer that readily undergoes polymerization via multiple mechanisms, including free-radical and anionic pathways. Its bulky phenyl group influences its reactivity and the properties of the resulting polymer (e.g., rigidity, high glass transition temperature).

-

Isopropenyl Isocyanate (IPI): This monomer possesses two key reactive sites: the isopropenyl C=C double bond for polymerization and the electrophilic carbon atom of the isocyanate group. The isocyanate group is highly susceptible to nucleophilic attack by compounds containing active hydrogen atoms, such as alcohols, amines, and water.

Rationale for Selecting a Free-Radical Pathway

The choice of polymerization mechanism is critical. While anionic polymerization of styrene using initiators like n-butyllithium (n-BuLi) offers excellent control over molecular weight and architecture, it is fundamentally incompatible with unprotected isocyanate monomers.[1][2] The nucleophilic carbanion at the growing polymer chain end would rapidly and irreversibly react with the electrophilic isocyanate group, leading to immediate termination of the polymerization process.

Therefore, free-radical polymerization is the most direct and viable method for this copolymerization. The process, typically initiated by the thermal decomposition of a compound like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), involves the generation of free radicals that attack the vinyl double bonds of both monomers.[3][4] While the isocyanate group is generally less reactive towards free radicals than the vinyl group, careful control of reaction conditions is necessary to minimize potential side reactions.

Caption: Reaction scheme for the free-radical copolymerization.

The Significance of Reactivity Ratios

In any copolymerization, the reactivity ratios (rSt and rIPI) dictate the microstructure of the final polymer chain.[5]

-

rSt = kSt-St / kSt-IPI

-

rIPI = kIPI-IPI / kIPI-St

Where k represents the rate constant for a propagating chain ending in one monomer adding to either the same or the other monomer. The product of the reactivity ratios (rSt x rIPI) indicates the tendency of the system:

-

r1r2 ≈ 1: Ideal random copolymerization.

-

r1r2 < 1: Tendency towards alternation.[5]

-

r1r2 > 1: Tendency towards blockiness.[5]

For the St-IPI system, these ratios must be determined experimentally. This knowledge is crucial for tailoring the copolymer composition by adjusting the monomer feed ratio and for predicting the distribution of the reactive isocyanate groups along the polymer backbone.

Critical Safety & Handling Protocols for Isocyanates

Isocyanates are potent respiratory and skin sensitizers and are toxic.[6][7] Strict adherence to safety protocols is mandatory.

-

Hazard Identification: Isopropyl isocyanate is highly flammable, toxic if inhaled or swallowed, and can cause severe respiratory and skin reactions.[7]

-

Engineering Controls: All manipulations must be performed inside a certified chemical fume hood with robust airflow.[8]

-

Personal Protective Equipment (PPE):

-

Storage: Store in a cool, dry, well-ventilated area away from moisture, amines, alcohols, and sources of ignition.[8][10] The container must be tightly sealed, preferably under an inert atmosphere (e.g., nitrogen or argon).

-

Spill & Decontamination: Small spills should be neutralized and absorbed with a dedicated isocyanate neutralization solution (e.g., a mixture of 10% isopropyl alcohol and 1% ammonia in water) and appropriate absorbent material.[9]

Experimental Methodologies

Materials and Equipment

| Reagent / Material | Grade / Purity | Supplier Example | Purpose |

| Styrene | ≥99%, inhibitor-free | Sigma-Aldrich | Monomer |

| Isopropenyl Isocyanate | ≥98% | (Specialty Supplier) | Functional Monomer |

| Azobisisobutyronitrile (AIBN) | 98% | Sigma-Aldrich | Radical Initiator |

| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich | Solvent |

| Methanol | ACS Reagent, ≥99.8% | Fisher Scientific | Non-solvent for precipitation |

| 1-Butanol | Anhydrous, ≥99.8% | Sigma-Aldrich | Quenching/Modification Agent |

| Dibutyltin Dilaurate (DBTDL) | 95% | Sigma-Aldrich | Catalyst for modification |

| Schlenk Flasks | 100 mL, 250 mL | VWR | Reaction vessel |

| Magnetic Stir Plate & Bars | --- | --- | Agitation |

| Condenser | --- | --- | Reflux |

| Inert Gas Line (N2/Ar) | High Purity | --- | Maintain inert atmosphere |

| Syringes & Needles | Gas-tight | Hamilton | Reagent transfer |

Note: Styrene must be passed through a column of basic alumina to remove the inhibitor immediately before use.

Protocol 1: Synthesis of Poly(styrene-co-isopropenyl isocyanate)

This protocol targets a copolymer with a specific molar feed ratio of Styrene to Isopropenyl Isocyanate.

-

Reactor Setup: A 250 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser is assembled. The entire apparatus is flame-dried under vacuum and backfilled with dry nitrogen three times to ensure an inert, moisture-free environment.

-

Reagent Preparation:

-

In a separate, dry flask under nitrogen, prepare a solution of AIBN initiator in anhydrous toluene (e.g., 50 mg AIBN in 20 mL toluene).

-

Prepare the monomer solution: In the main Schlenk flask, add 80 mL of anhydrous toluene. Using gas-tight syringes, add the desired amounts of inhibitor-free styrene and isopropenyl isocyanate (e.g., for a 90:10 molar ratio, add 9.37 g of styrene and 0.85 g of isopropenyl isocyanate).

-

-

Degassing (Crucial Step): Subject the monomer solution in the Schlenk flask to three freeze-pump-thaw cycles to remove all dissolved oxygen, which can inhibit free-radical polymerization.

-

Initiation: After the final thaw and backfilling with nitrogen, use a cannula or syringe to transfer the AIBN solution into the stirred monomer solution.

-

Polymerization: Immerse the flask in a preheated oil bath at 70 °C. Allow the reaction to proceed under a gentle positive pressure of nitrogen for a predetermined time (e.g., 6-12 hours). The viscosity of the solution will increase as the polymer forms.

-

Termination & Isolation:

-

Remove the flask from the oil bath and cool it to room temperature.

-

Open the flask to the air and pour the viscous polymer solution slowly into a beaker containing a large excess of a non-solvent (e.g., 800 mL of rapidly stirring methanol).

-

The copolymer will precipitate as a white solid. Continue stirring for 30 minutes.

-

-

Purification:

-

Collect the polymer by vacuum filtration.

-

Wash the polymer thoroughly with fresh methanol to remove unreacted monomers and initiator fragments.

-

Re-dissolve the polymer in a minimal amount of a suitable solvent (e.g., tetrahydrofuran, THF) and re-precipitate into methanol to further purify.

-

Collect the final product and dry it under vacuum at 40 °C to a constant weight.

-

Caption: Experimental workflow for copolymer synthesis.

Protocol 2: Post-Polymerization Modification with 1-Butanol

This protocol demonstrates the utility of the pendant isocyanate groups by converting them to urethane linkages.

-

Setup: In a dry Schlenk flask under nitrogen, dissolve 1.0 g of the synthesized poly(St-co-IPI) in 20 mL of anhydrous toluene.

-

Reagent Addition: Add a stoichiometric excess of anhydrous 1-butanol (e.g., 5-fold molar excess relative to the isocyanate content of the copolymer).

-

Catalysis: Add 1-2 drops of dibutyltin dilaurate (DBTDL) catalyst to the stirred solution.

-

Reaction: Heat the mixture to 60 °C for 4-6 hours. Monitor the reaction's progress using FTIR by observing the disappearance of the isocyanate peak (~2270 cm-1).

-

Isolation: Precipitate, filter, and dry the modified polymer using the same procedure described in Protocol 1.

Caption: Post-polymerization modification of the isocyanate group.

Characterization & Data Analysis

A self-validating protocol requires thorough characterization to confirm the experimental outcome.

| Technique | Purpose | Expected Observations / Key Data Points |

| FTIR Spectroscopy | Confirm incorporation of both monomers and verify modification. | - Styrene: Aromatic C-H stretches (~3000-3100 cm-1), C=C stretches (~1600, 1490, 1450 cm-1).- Isocyanate: Strong, sharp -N=C=O stretch at ~2250-2275 cm-1 . Its presence confirms successful copolymerization.- Modified Polymer: Disappearance of the ~2270 cm-1 peak and appearance of N-H (~3300 cm-1) and C=O (~1700 cm-1) stretches of the urethane group. |

| 1H & 13C NMR Spectroscopy | Determine copolymer composition and verify structure. | - Styrene: Broad peaks in the aromatic region (6.5-7.5 ppm) and aliphatic backbone region (1.0-2.5 ppm).- Isopropenyl Group: Signals corresponding to the polymer backbone methyl and methylene groups derived from the IPI monomer.- Composition can be calculated by integrating the aromatic proton signals (from Styrene) against specific aliphatic signals from the IPI repeating unit. |

| Gel Permeation Chromatography (GPC/SEC) | Determine molecular weight (Mn, Mw) and polydispersity index (PDI).[11] | - A unimodal peak indicates a successful polymerization without significant side reactions.- PDI values for free-radical polymerization are typically in the range of 1.5 - 2.5.- Comparison of GPC traces before and after modification can confirm the absence of chain degradation. |

| Differential Scanning Calorimetry (DSC) | Determine the glass transition temperature (Tg). | - A single Tg value, intermediate between that of polystyrene and a hypothetical poly(isopropenyl isocyanate), is strong evidence of a random copolymer rather than a blend of homopolymers. |

Potential Applications

The synthesized copolymers are not end-products but versatile platforms. The reactive pendant isocyanate groups allow for:

-

Cross-linking: Reaction with diols or diamines to form thermoset networks for coatings and adhesives.[12]

-

Surface Modification: Grafting the copolymer onto surfaces that have active hydrogen atoms (e.g., cellulose, silica) to alter surface properties like hydrophobicity.

-

Bioconjugation: Covalently attaching proteins, peptides, or drugs via their amine groups to create functional biomaterials.

-

Compatibilizers: The polar urethane-modified copolymers can act as compatibilizers in polymer blends.[3]

References

-

MDPI. (n.d.). Free Radical Polymerization of Styrene and Maleimide Derivatives: Molecular Weight Control and Application as a Heat Resistance Agent. Retrieved from [Link]

-

DTIC. (n.d.). Reactivity Ratios of Isobutyl POSS-Styrene and Styrene Monomers. Retrieved from [Link]

-

Patsnap. (n.d.). Chemical synthesis method of isopropyl isocyanate. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Copolymerization of ethylene with styrene catalyzed by a scandium catalyst. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of copolymer from styrene and 4-((4-vinylbenzyl)oxy)phthalonitrile by ATRP method. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of styrene–acrylic ester copolymers. Retrieved from [Link]

-

YouTube. (2023, January 12). Polystyrene Polymerization Mechanism. Retrieved from [Link]

- Google Patents. (n.d.). CN1475479A - Chemical synthesis method of isopropyl isocyanate.

-

ResearchGate. (n.d.). A) Trialkylborane-mediated copolymerization of p-tosyl isocyanate with epoxides and B) possible reaction pathways. Retrieved from [Link]

-

University of Southern Mississippi. (n.d.). Anionic Polymerization of Styrene. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Common Name: ISOPROPYL ISOCYANATE HAZARD SUMMARY. Retrieved from [Link]

-

Chem Service. (2015, February 13). SAFETY DATA SHEET - Isopropyl isocyanate. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Controlled and Living Polymerizations. Retrieved from [Link]

-

MDPI. (n.d.). Determination of Reactivity Ratios from Binary Copolymerization Using the k-Nearest Neighbor Non-Parametric Regression. Retrieved from [Link]

-

Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products. Retrieved from [Link]

-

Agilent. (n.d.). Characterization of Styrene-Acrylonitrile Copolymers Using Comprehensive 2D-LC. Retrieved from [Link]

-

Polymer Science Learning Center. (n.d.). Reactivity ratios and copolymer composition. Retrieved from [Link]

Sources

- 1. pslc.ws [pslc.ws]

- 2. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]

- 3. mdpi.com [mdpi.com]

- 4. youtube.com [youtube.com]

- 5. fiveable.me [fiveable.me]

- 6. nj.gov [nj.gov]

- 7. cdn.chemservice.com [cdn.chemservice.com]

- 8. fishersci.com [fishersci.com]

- 9. actsafe.ca [actsafe.ca]

- 10. ISOPROPYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. agilent.com [agilent.com]

- 12. specialchem.com [specialchem.com]

Procedure for cross-linking polymers using 2-Isocyanatoprop-1-ene

Executive Summary

This application note details the protocol for utilizing 2-Isocyanatoprop-1-ene (CAS: 1609-86-5), also known as Isopropenyl Isocyanate (IPIC), for polymer functionalization and cross-linking.

Unlike the more common 2-isocyanatoethyl methacrylate (Karenz MOI), 2-Isocyanatoprop-1-ene features an isocyanate group directly conjugated to the vinyl moiety. This unique structure allows for the introduction of polymerizable "handles" onto hydroxyl- or amine-bearing biopolymers (e.g., PVA, Hyaluronic Acid, Gelatin) or synthetic polyols. The resulting functionalized polymers can be cross-linked via UV-irradiation or thermal radical initiators to form hydrogels and rigid networks, widely applicable in drug delivery systems and dental materials.

Chemical Profile & Reactivity

| Property | Specification | Critical Note |

| Chemical Name | 2-Isocyanatoprop-1-ene | Distinct from MOI (2-isocyanatoethyl methacrylate). |

| CAS Number | 1609-86-5 | Verify CAS to ensure correct isomer usage. |

| Structure | CH₂=C(CH₃)-NCO | The NCO is attached to the vinyl carbon. |

| Functionality | Heterobifunctional | 1. Isocyanate (Electrophile) 2. Alkene (Radical Polymerizable) |

| Boiling Point | ~84°C | Volatile; handle in fume hood. |

| Sensitivity | Moisture Sensitive | Hydrolyzes to form amines and CO₂ (foaming). |

Mechanism of Action

The utility of 2-Isocyanatoprop-1-ene lies in its ability to transform a passive polymer into a photo-curable macromer.

-

Stage 1: Urethane Formation (Grafting). The isocyanate group reacts with active hydrogens (hydroxyls) on the polymer backbone to form a stable urethane linkage. This grafts the isopropenyl group onto the chain.

-

Stage 2: Radical Cross-Linking (Curing). The pendant isopropenyl groups react with each other (or a co-monomer) upon exposure to free radicals (UV or Thermal), creating a covalent network.

Mechanistic Pathway (DOT Visualization)

Figure 1: Reaction pathway from raw polymer to cross-linked network. The isocyanate-hydroxyl reaction is the critical rate-determining step controlled by catalyst and moisture levels.

Detailed Experimental Protocol

Phase A: Preparation & Safety

-

Hazards: Isocyanates are potent sensitizers.[1] Use double nitrile gloves and work strictly in a fume hood.

-

Moisture Control: All glassware must be oven-dried (120°C for 4h). Solvents (DMSO, DMF, or Toluene) must be anhydrous (<50 ppm water).

Phase B: Functionalization (Grafting Protocol)

Objective: Graft isopropenyl groups onto Poly(vinyl alcohol) (PVA) or similar polyol.

Materials:

-

Polymer: PVA (fully hydrolyzed, dry).

-

Reagent: 2-Isocyanatoprop-1-ene (CAS 1609-86-5).

-

Solvent: Anhydrous DMSO.

-

Catalyst: Dibutyltin Dilaurate (DBTDL).

-

Inhibitor: 4-Methoxyphenol (MEHQ) – prevents premature polymerization.

Step-by-Step Procedure:

-

Dissolution:

-

Dissolve 1.0 g of PVA in 10 mL anhydrous DMSO at 60°C under nitrogen flow until clear.

-

Cool to 45°C.

-

-

Catalyst & Inhibitor Addition:

-

Add MEHQ (50 ppm relative to monomer mass) to prevent vinyl polymerization.

-

Add DBTDL (0.1 wt% relative to isocyanate).

-

-

Isocyanate Addition:

-

Calculate stoichiometry: For 10% functionalization of hydroxyls, add 2-Isocyanatoprop-1-ene dropwise.

-

Note: The reaction is exothermic. Control rate to maintain temp < 50°C.

-

-

Reaction Incubation:

-

Stir at 45-50°C for 6–12 hours under dry nitrogen.

-

Monitoring: Withdraw 20 µL aliquots every 2 hours for FTIR analysis (see Section 5).

-

-

Purification:

-

Precipitate the reaction mixture into cold acetone or diethyl ether (10x volume).

-

Filter and wash the white precipitate 3x with acetone to remove unreacted isocyanate and catalyst.

-

Vacuum dry at room temperature for 24 hours.

-

Phase C: Photo-Crosslinking (Curing Protocol)

Objective: Form a hydrogel from the functionalized polymer.[2]

-

Formulation:

-

Dissolve functionalized polymer (5-10 wt%) in water or PBS.

-

Add Photoinitiator: Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) or Irgacure 2959 at 0.1 - 0.5 wt%.

-

-

Curing:

-

Inject solution into a mold (e.g., between glass slides with a spacer).

-

Expose to UV light (365 nm or 405 nm depending on initiator) at 10 mW/cm² for 2–5 minutes.

-

Validation & Quality Control (Self-Correcting Systems)

To ensure the protocol is working, you must validate the chemical transformation. Relying on time alone is insufficient due to humidity variations.

FTIR Monitoring Strategy

The reaction progress is quantified by the disappearance of the Isocyanate peak and appearance of the Urethane peak.[3]

| Functional Group | Wavenumber (cm⁻¹) | Expected Change |

| Isocyanate (-NCO) | 2270 cm⁻¹ | Decreases (Target: >95% reduction) |

| Urethane (C=O) | 1700–1720 cm⁻¹ | Increases |

| Amide II (N-H) | 1530–1550 cm⁻¹ | Increases |

| Vinyl (C=C) | 1630–1640 cm⁻¹ | Appears (Confirming grafting) |

Troubleshooting Table:

| Observation | Root Cause | Corrective Action |

| Bubbling during reaction | Moisture contamination (NCO + H₂O → CO₂). | Stop. Re-dry polymer/solvent.[4] Use fresh isocyanate. |

| Gelation during synthesis | Thermal polymerization of vinyl groups. | Add more inhibitor (MEHQ). Lower temp to 40°C. |

| No Cross-linking (Phase C) | Oxygen inhibition or low functionalization. | Purge mold with Argon. Check FTIR for vinyl peak intensity. |

Experimental Workflow Diagram

Figure 2: End-to-end workflow for polymer modification and curing.

References

-

Chemical Identity & Properties

-

Spectroscopic Monitoring (FTIR)

-

Mechanistic Grounding

(Note: While specific literature on CAS 1609-86-5 is less abundant than for Karenz MOI, the isocyanate-hydroxyl reaction chemistry is homologous. The protocols above are adapted from standard isocyanate grafting methodologies validated in polyurethane and hydrogel synthesis.)

Sources

- 1. Isocyanates – A family of chemicals [tc.canada.ca]

- 2. The Influence of the Hydroxyl Type on Crosslinking Process in Cyclodextrin Based Polyurethane Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. tert-Butyl Isocyanate | 1609-86-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. wernerblank.com [wernerblank.com]

Application Note: Reaction of Isopropenyl Isocyanate with Alcohols and Amines

[1][2]

Introduction & Chemical Profile[1][3][4][5][6][7]

Isopropenyl Isocyanate (IPIC) (CAS: 4747-87-9) and its commercially dominant derivative, TMI® (3-isopropenyl-α,α-dimethylbenzyl isocyanate) , represent a class of "dual-cure" building blocks. They allow for the sequential reaction of the isocyanate group (via nucleophilic addition) and the isopropenyl group (via radical polymerization or thiol-ene click chemistry).

Key Chemical Properties

| Property | Isopropenyl Isocyanate (IPIC) | Isopropyl Isocyanate (Reference) |

| Structure | CH₂=C(CH₃)-NCO | (CH₃)₂CH-NCO |

| Functionality | Heterobifunctional (NCO + Alkene) | Monofunctional (NCO only) |

| Reactivity | High (NCO); Polymerizable (C=C) | High (NCO); Inert Alkyl Tail |

| Primary Utility | Functional Monomers, Crosslinkers | Simple Carbamate/Urea Synthesis |

| Stability | Requires Radical Inhibitor (e.g., BHT) | Stable |

Mechanistic Duality

The core utility lies in the chemoselectivity of the isocyanate group over the alkene. Under controlled conditions (low temperature, absence of radical initiators), nucleophiles (ROH, RNH₂) react exclusively with the NCO group, preserving the isopropenyl double bond for downstream processing.

Mechanistic Pathways

The reaction proceeds via nucleophilic attack of the heteroatom (O or N) on the central carbon of the isocyanate cumulene system.

DOT Diagram: Reaction Mechanism

Figure 1: Chemoselective pathway favoring NCO addition over alkene polymerization.

Protocol A: Synthesis of Isopropenyl Carbamates (Reaction with Alcohols)

This reaction yields enecarbamates , which are valuable intermediates for acyl-iminium ion chemistry or as monomers for polyurethane-acrylic hybrids.

Experimental Rationale

-

Catalyst: While primary alcohols react spontaneously, secondary alcohols often require catalysis. Dibutyltin dilaurate (DBTDL) is the industry standard (0.01–0.1 mol%), though Zirconium(IV) acetylacetonate is a greener alternative.

-

Inhibitor: To prevent polymerization of the isopropenyl group during the exothermic urethane formation, BHT (Butylated hydroxytoluene) must be present (typically 100–500 ppm).

-

Temperature: Maintain < 60°C to minimize side reactions (allophanate formation) and polymerization.

Step-by-Step Protocol

-

Preparation:

-

Dry the alcohol (R-OH) over 4Å molecular sieves to remove water (water consumes NCO to form urea).

-

Ensure the reaction vessel is flame-dried and purged with Nitrogen or Argon.

-

Safety: Work in a fume hood. IPIC is a lachrymator and sensitizer.[1]

-

-

Setup:

-

Charge the flask with 1.0 equivalent of Alcohol and anhydrous solvent (Toluene, THF, or Ethyl Acetate).

-

Add 200 ppm BHT (relative to expected IPIC mass).

-

Add catalyst: 0.05 mol% DBTDL .

-

-

Addition:

-

Cool the solution to 0–5°C.

-

Add 1.05 equivalents of Isopropenyl Isocyanate dropwise via syringe pump over 30 minutes.

-

Note: A slight excess of NCO accounts for trace moisture.

-

-

Reaction:

-

Allow the mixture to warm to Room Temperature (25°C).

-

Monitor via FT-IR .

-

Target: Disappearance of the NCO peak at ~2270 cm⁻¹ .

-

Target: Appearance of the Carbonyl (C=O) peak at ~1720 cm⁻¹ .

-

-

If reaction stalls, heat to 40–50°C for 1–2 hours.

-

-

Workup:

-

Quench excess NCO with 1 mL of Methanol (stir 15 min).

-

Concentrate in vacuo.[2]

-

Purification: Flash chromatography (neutral alumina) or distillation (if volatile). Avoid acidic silica gel if the enecarbamate is acid-sensitive.

-

Protocol B: Synthesis of Isopropenyl Ureas (Reaction with Amines)

Reaction with amines is extremely rapid and highly exothermic. No catalyst is required. The challenge is controlling the exotherm to prevent "runaway" polymerization of the isopropenyl group.

Experimental Rationale

-

Stoichiometry: Strict 1:1 control. Excess amine can attack the double bond (Michael addition) under forcing conditions, though NCO addition is kinetically favored.

-

Temperature Control: Active cooling is mandatory.

-

Solvent: Non-protic, polar solvents like Dichloromethane (DCM) or Acetonitrile are preferred to solubilize the urea product.

Step-by-Step Protocol

-

Setup:

-